molecular formula C15H12N2O2S3 B10786214 ({6-[4-(Methylsulfanyl)phenyl]thieno[3,2-d]pyrimidin-4-yl}sulfanyl)acetic acid

({6-[4-(Methylsulfanyl)phenyl]thieno[3,2-d]pyrimidin-4-yl}sulfanyl)acetic acid

Cat. No.: B10786214
M. Wt: 348.5 g/mol
InChI Key: KJCQGDBVLKOAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PFE-PKIS 43 is a thieno[3,2-d]pyrimidine compound that has been identified as a potent and selective inhibitor of the dark kinase STK17B. This compound has shown remarkable selectivity towards STK17B over its closely related homolog STK17A, making it a valuable tool in the study of kinase biology and potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

PFE-PKIS 43 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thieno[3,2-d]pyrimidine core to its corresponding dihydro derivatives.

    Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. .

Scientific Research Applications

PFE-PKIS 43 has been extensively used in scientific research due to its high selectivity and potency towards STK17B. Some of its applications include:

    Chemistry: As a chemical probe to study the structure-activity relationships of kinase inhibitors.

    Biology: To investigate the role of STK17B in cellular processes such as apoptosis and signal transduction.

    Medicine: Potential therapeutic applications in diseases where STK17B is implicated, such as hepatocellular carcinoma.

    Industry: Used in drug discovery and development programs to identify new kinase inhibitors

Mechanism of Action

PFE-PKIS 43 exerts its effects by binding to the ATP-binding site of STK17B, leading to the inhibition of its kinase activity. The binding of PFE-PKIS 43 induces a unique conformational change in the phosphate-binding loop (P-loop) of STK17B, which enhances its selectivity towards this kinase. The molecular targets and pathways involved include the regulation of cellular apoptosis and signal transduction pathways .

Comparison with Similar Compounds

PFE-PKIS 43 is unique in its high selectivity towards STK17B compared to other similar compounds. Some similar compounds include:

Properties

Molecular Formula

C15H12N2O2S3

Molecular Weight

348.5 g/mol

IUPAC Name

2-[6-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid

InChI

InChI=1S/C15H12N2O2S3/c1-20-10-4-2-9(3-5-10)12-6-11-14(22-12)15(17-8-16-11)21-7-13(18)19/h2-6,8H,7H2,1H3,(H,18,19)

InChI Key

KJCQGDBVLKOAHP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)SCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.